molecular formula C22H39NO2 B110060 (8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide CAS No. 150314-34-4

(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide

Cat. No. B110060
M. Wt: 349.5 g/mol
InChI Key: ULQWKETUACYZLI-QNEBEIHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide, commonly referred to as 8-11-14-HEIT, is a polyunsaturated fatty acid derivative that has been studied for its potential medical applications, particularly in the areas of cancer and inflammation. 8-11-14-HEIT has been found to possess both anti-inflammatory and anti-cancer properties, and is currently being studied for its potential use in the treatment of a variety of diseases.

Scientific Research Applications

8-11-14-HEIT has been studied for its potential medical applications, particularly in the areas of cancer and inflammation. It has been found to possess both anti-inflammatory and anti-cancer properties, and is currently being studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, arthritis, and cardiovascular diseases. Additionally, 8-11-14-HEIT has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

Mechanism Of Action

The exact mechanism of action of 8-11-14-HEIT is not yet fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). Additionally, 8-11-14-HEIT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8-11-14-HEIT have been studied in both animals and humans. In animal studies, 8-11-14-HEIT has been shown to reduce inflammation and inhibit the growth of tumors. In human studies, 8-11-14-HEIT has been found to reduce inflammation, reduce pain, and improve the quality of life in patients with chronic diseases. Additionally, 8-11-14-HEIT has been found to reduce the risk of cardiovascular disease and stroke.

Advantages And Limitations For Lab Experiments

The use of 8-11-14-HEIT in lab experiments has several advantages. First, it is relatively easy to synthesize and purify, making it an ideal compound for use in experiments. Additionally, 8-11-14-HEIT is relatively non-toxic and has a low risk of side effects. However, there are some limitations to the use of 8-11-14-HEIT in lab experiments. For example, the compound has a relatively short half-life, making it difficult to study its long-term effects. Additionally, 8-11-14-HEIT is not yet approved for use in humans, so its use in experiments is limited to animal models.

Future Directions

The potential future directions for research on 8-11-14-HEIT are numerous. First, further research is needed to better understand the exact mechanism of action of the compound. Additionally, further studies are needed to determine the long-term safety and efficacy of 8-11-14-HEIT in humans. Additionally, further research is needed to determine the potential applications of 8-11-14-HEIT in the treatment of neurological disorders, such as Alzheimer's disease. Finally, further studies are needed to determine the potential applications of 8-11-14-HEIT in the treatment of other diseases, such as diabetes, arthritis, and cardiovascular diseases.

properties

IUPAC Name

(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,24H,2-5,8,11,14-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQWKETUACYZLI-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199860
Record name (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihomo-gamma-linolenoylethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide

CAS RN

150314-34-4
Record name (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150314-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homo-gamma-linolenylethanolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihomo-gamma-linolenoylethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IH Kim, Y Kanayama, H Nishiwaki… - Journal of Medicinal …, 2019 - ACS Publications
A series of unsaturated fatty acids in fish oil and their corresponding ethanolamide metabolites were explored to find active fish oil components of antiallergic activity in vitro. …
Number of citations: 6 pubs.acs.org

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